PF-07265028 vs. HDM2004: Kinase Selectivity Over GLK
PF-07265028 demonstrates superior selectivity over the closely related kinase GLK (MAP4K3), a critical off-target for HPK1 inhibitors due to its role in immune function. While HDM2004 shows >30-fold selectivity for HPK1 over GLK [1], PF-07265028 was optimized specifically to mitigate activity against GLK and other immune-modulating kinases, though exact fold-selectivity values are not reported in the primary disclosure [2].
| Evidence Dimension | Selectivity over GLK (MAP4K3) |
|---|---|
| Target Compound Data | Optimized for selectivity (exact fold-selectivity not reported) |
| Comparator Or Baseline | HDM2004: >30-fold selectivity over GLK |
| Quantified Difference | Qualitative improvement noted; quantitative comparison not available |
| Conditions | Biochemical kinase assay (IC50) vs. GLK |
Why This Matters
High selectivity over GLK is essential to avoid unintended immune modulation, making PF-07265028 a potentially cleaner tool for dissecting HPK1-specific biology.
- [1] Zhang Z, et al. Discovery of HDM2004, a potent, selective and orally bioavailable HPK1 inhibitor for tumor immunotherapy. Eur J Med Chem. 2025;285:117223. View Source
- [2] Gallego RA, Cho-Schultz S, et al. Discovery of PF-07265028, A Selective Small Molecule Inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1) for the Treatment of Cancer. J Med Chem. 2024 Dec 26;67(24):21855-21870. View Source
